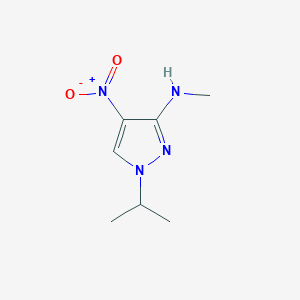
7-aminophthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminophthalazin-1(2H)-one is a chemical compound with the molecular formula C8H7N3O . It has a molecular weight of 161.16 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 7-aminophthalazin-1(2H)-one consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact arrangement of these atoms forms the unique structure of this compound .Physical And Chemical Properties Analysis
7-Aminophthalazin-1(2H)-one is a compound that should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of this compound is not specified .Scientific Research Applications
Synthesis Techniques and Derivatives
- Innovative Synthesis Methods : Novel synthesis methods for 4-aminophthalazin-1(2H)-ones (APOs) using palladium-catalyzed isocyanide insertion have been developed. This method allows for the regioselective introduction of substituents and offers an efficient way to produce diversely substituted APOs (Vlaar et al., 2013).
- Facile Synthesis of Novel Compounds : A new class of compounds, including 4-aminophthalazin-1(2H)-ones, has been synthesized starting from specific esters. This process involves several steps, including the formation of hydrazone derivatives and intramolecular cyclization (Koza et al., 2013).
Biological Activities and Applications
- Herbicidal Lead Structures : Certain phthalazin-1(2H)-one derivatives have been identified as potent acetohydroxyacid synthase inhibitors, offering a new herbicidal lead structure. These compounds displayed significant herbicidal activities in various bioassays (Li et al., 2006).
- PGE2 Production Inhibition : A collection of aminophthalazines demonstrated the capability to reduce PGE2 production in human adenocarcinoma cells, suggesting potential anti-tumor activity. Some derivatives showed significant inhibition of COX-2 activity, making them promising candidates for cancer therapy (Medda et al., 2013).
- Anticonvulsant Activity : Novel 6,7-methylenedioxyphthalazin-1(2H)-ones exhibited significant anticonvulsant activity, surpassing some well-known noncompetitive AMPA receptor antagonists. This highlights their potential in treating epilepsy and related disorders (Grasso et al., 2000).
- Anti-Inflammatory Properties : Some synthesized 7-chloro-2-methylquinazolin-4(3H)-ones showed higher anti-inflammatory activity than standard drugs like Indomethacin, indicating their potential as effective anti-inflammatory agents (Osarodion, 2020).
Other Applications
- Diverse Pharmacophore Design : The phthalazin-1(2H)-one core has been identified as a versatile pharmacophore in medicinal chemistry, leading to the synthesis of various derivatives with potential medicinal applications (Terán et al., 2019).
- Antimicrobial Activity : Certain phthalazine derivatives have been synthesized and shown to possess promising antimicrobial activities against various bacteria and fungi (El-Hashash et al., 2012).
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
7-amino-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-2-1-5-4-10-11-8(12)7(5)3-6/h1-4H,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOKAVANPDEBKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-aminophthalazin-1(2H)-one | |
CAS RN |
1036388-96-1 |
Source


|
| Record name | 7-amino-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid](/img/structure/B2412221.png)




![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine](/img/structure/B2412227.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2412228.png)



